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molecular formula C7H6N2O4 B3152510 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid CAS No. 73763-86-7

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Cat. No. B3152510
M. Wt: 182.13 g/mol
InChI Key: ZKBPWGREDZWROM-UHFFFAOYSA-N
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Patent
US08916563B2

Procedure details

A solution of 12.0 g (79.95 mmol) of 2,3-pyrazine dicarboxylic anhydride in 282 mL of MeOH was heated to 65° C. overnight. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. To the obtained residue was added water followed by slow addition of solid NaHCO3. After gas evolution ceased, the aqueous layer was extracted with EtOAc (1×). The aqueous layer was then acidified to pH 2 by addition of conc. HCl. The aqueous layer was extracted with EtOAc (2×) and the combined organics from the second extraction washed with brine (1×). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to yield 12.41 g (85% crude yield) of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (Compound 6) as a white powder that was used without further purification: 1H NMR (DMSO, 300 MHz): δppm 8.91 (d, J=2.7 Hz, 1H), 8.89 (d, J=2.7 Hz, 1H), 3.91 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
282 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[C:7]([O:9][C:10](=[O:11])[C:2]=12)=[O:8].[CH3:12][OH:13]>>[CH3:12][O:13][C:7]([C:3]1[C:2]([C:10]([OH:9])=[O:11])=[N:1][CH:6]=[CH:5][N:4]=1)=[O:8]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
N1=C2C(=NC=C1)C(=O)OC2=O
Name
Quantity
282 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the obtained residue was added water
ADDITION
Type
ADDITION
Details
followed by slow addition of solid NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (1×)
ADDITION
Type
ADDITION
Details
The aqueous layer was then acidified to pH 2 by addition of conc. HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×)
EXTRACTION
Type
EXTRACTION
Details
the combined organics from the second extraction
WASH
Type
WASH
Details
washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NC=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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